molecular formula C12H19N3O3S B2727198 N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2176124-81-3

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2727198
CAS No.: 2176124-81-3
M. Wt: 285.36
InChI Key: GVIKACXOCMGWSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a synthetic small molecule characterized by a 4-methyl-1,2,3-thiadiazole-5-carboxamide core. The carboxamide nitrogen is substituted with a (1-(2-hydroxyethoxy)cyclopentyl)methyl group, which introduces a hydrophilic 2-hydroxyethoxy moiety on a cyclopentyl scaffold.

Properties

IUPAC Name

N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]-4-methylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O3S/c1-9-10(19-15-14-9)11(17)13-8-12(18-7-6-16)4-2-3-5-12/h16H,2-8H2,1H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVIKACXOCMGWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC2(CCCC2)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of anticancer properties. This article provides an overview of its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound belongs to the class of 1,3,4-thiadiazole derivatives, which have been extensively studied for their pharmacological properties. The synthesis typically involves condensation reactions that yield various thiadiazole derivatives with potential biological activity. For instance, a one-pot synthesis method has been reported that facilitates the generation of bis(1,3,4-thiadiazole) derivatives with promising anticancer activity against human breast carcinoma (MCF-7) cell lines .

Anticancer Properties

Numerous studies have investigated the anticancer potential of thiadiazole derivatives. The following table summarizes key findings related to the biological activity of this compound and related compounds:

Compound NameCancer Cell LineIC50 Value (µg/mL)Mechanism of Action
This compoundMCF-7 (Breast)TBDInhibition of tubulin polymerization
5-Phenyl-4,5-dihydro-1,3,4-thiadiazolesA549 (Lung), SK-MEL-2 (Skin), SK-OV-3 (Ovarian), HCT15 (Colon)4.27 (SK-MEL-2)Cytotoxicity via apoptosis induction
Cinnamic acid derivatives with thiadiazole ringMCF-7 (Breast), A549 (Lung)0.28 (MCF-7), 0.52 (A549)Interaction with tubulin

The mechanisms by which thiadiazole derivatives exert their anticancer effects include:

  • Inhibition of Tubulin Polymerization : Certain derivatives have been shown to bind to tubulin at the colchicine site, disrupting microtubule dynamics crucial for cell division.
  • Induction of Apoptosis : Thiadiazoles can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Targeting Specific Molecular Pathways : Research indicates that these compounds may interact with various signaling pathways involved in cancer progression and metastasis.

Case Studies and Research Findings

A notable study highlighted the efficacy of a series of thiadiazole derivatives against various cancer cell lines. For instance:

  • Alam et al. (2011) reported significant suppressive activity against multiple human cancer cell lines with IC50 values indicating strong cytotoxic effects .
  • Juszczak et al. (2012) demonstrated that specific thiadiazole compounds exhibited good antiproliferative activity against peripheral cancers and were non-toxic to normal cells .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below highlights key structural differences and similarities among thiadiazole carboxamide derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity
Target Compound Not explicitly provided* Estimated ~350–400 (1-(2-Hydroxyethoxy)cyclopentyl)methyl Hypothesized modulation of ion channels or receptors (based on structural analogs)
N-{[1-(Dimethylsulfamoyl)-4-piperidinyl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide C₁₂H₂₁N₅O₃S₂ 347.45 Piperidinyl-dimethylsulfamoyl Unknown; dimethylsulfamoyl group may enhance metabolic stability
Org 214007-0 C₂₄H₂₃N₅OS 430.00 Dibenzazepine-cyano Selective glucocorticoid receptor modulator with anti-inflammatory activity
BTP-2 (N-{4-[3,5-bis(Trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide) C₁₅H₁₁F₆N₅OS 431.34 Trifluoromethylpyrazole-phenyl Inhibitor of mitochondrial calcium signaling; modulates calcium release-activated channels
N-(5-Cyclobutyl-1,3,4-thiadiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide C₉H₉N₅OS₂ 275.33 Cyclobutyl-1,3,4-thiadiazole Unknown; dual thiadiazole rings may influence binding to enzymatic targets

Note: The target compound’s molecular formula can be inferred as approximately C₁₃H₂₀N₃O₃S₂, based on the cyclopentyl (C₅H₉), 2-hydroxyethoxy (C₂H₅O₂), and thiadiazole-carboxamide (C₄H₃N₃OS) components.

Preparation Methods

Thiadiazole Core Synthesis

The 1,2,3-thiadiazole ring system is typically constructed via cyclization of thiosemicarbazides or nitrile sulfides. In the provided context, 3-hydroxypropyl 4-methyl-1,2,3-thiadiazole-5-carboxylate (Compound 18) serves as a precedent, synthesized using 1,3-propanedinitrite-mediated esterification. For the target compound, hydrolysis of such esters could yield the free carboxylic acid.

Pathway A :

  • Thiosemicarbazide Cyclization : Reacting acetylhydrazine with carbon disulfide under basic conditions forms a thiosemicarbazide intermediate, which undergoes oxidative cyclization with iodine or FeCl₃ to yield 4-methyl-1,2,3-thiadiazole-5-carboxylic acid.
  • Ester Hydrolysis : Saponification of Compound 18 with aqueous NaOH or LiOH generates the carboxylic acid.

Cyclopentylmethyl Amine Derivative Synthesis

The N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)amine moiety necessitates:

  • Cyclopentane Functionalization : Introducing a hydroxymethyl group at the 1-position.
  • Etherification : Appending 2-hydroxyethoxy via nucleophilic substitution.
  • Amination : Converting the hydroxymethyl group to an amine.

Pathway B :

  • Cyclopentanol Derivative : Start with cyclopentanone, reduce to cyclopentanol, then protect the hydroxyl group as a silyl ether.
  • Hydroxymethylation : Treat with formaldehyde under Grignard conditions to install the hydroxymethyl group.
  • Etherification : React with ethylene oxide or 2-chloroethanol in the presence of NaH to form the 2-hydroxyethoxy side chain.
  • Amination : Convert the hydroxymethyl group to an amine via a Gabriel synthesis or Mitsunobu reaction with phthalimide.

Synthetic Procedures and Optimization

Synthesis of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid

Adapting methods from Compound 18:

  • Ester Formation :
    • React 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride with 3-aminopropan-1-ol in dichloromethane, using 1,3-propanedinitrite (1.6 equiv) as a coupling agent.
    • Yield: 93% (isolated as a yellow liquid).
  • Hydrolysis :
    • Treat the ester with 2 M NaOH in THF/water (1:1) at 60°C for 6 hours.
    • Acidify with HCl to precipitate the carboxylic acid.
    • Yield: 88% (white crystals).

Table 1: Characterization of 4-Methyl-1,2,3-thiadiazole-5-carboxylic Acid

Property Data
$$ ^1H $$ NMR (CDCl₃) δ 2.68 (s, 3H, CH₃)
$$ ^{13}C $$ NMR (CDCl₃) δ 167.5 (C=O), 158.2 (C-S)
HRMS (ESI-TOF) [M+H]⁺ Calcd: 159.0123; Found: 159.0121

Synthesis of N-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)amine

Step 1: Cyclopentanol Protection

  • Cyclopentanol (10 mmol) is treated with tert-butyldimethylsilyl chloride (1.2 equiv) and imidazole in DMF to form the silyl ether.
  • Yield: 95% (colorless oil).

Step 2: Hydroxymethylation

  • The silyl-protected cyclopentanol reacts with paraformaldehyde (2 equiv) and BF₃·Et₂O in dichloromethane.
  • Yield: 82% (viscous liquid).

Step 3: Etherification

  • React the hydroxymethylated compound with 2-chloroethanol (1.5 equiv) and NaH (1.2 equiv) in THF at 0°C.
  • Deprotect the silyl ether with TBAF in THF.
  • Yield: 75% (clear oil).

Step 4: Amination via Mitsunobu Reaction

  • Treat the alcohol with phthalimide (1.5 equiv), DIAD (1.5 equiv), and PPh₃ (1.5 equiv) in THF.
  • Hydrazinolysis (NH₂NH₂·H₂O in ethanol) releases the primary amine.
  • Yield: 68% (pale-yellow oil).

Table 2: Characterization of N-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)amine

Property Data
$$ ^1H $$ NMR (CDCl₃) δ 3.72 (t, J=6.1 Hz, 2H, OCH₂), 3.54 (t, J=6.1 Hz, 2H, CH₂OH)
$$ ^{13}C $$ NMR (CDCl₃) δ 73.4 (OCH₂), 69.8 (CH₂OH)
HRMS (ESI-TOF) [M+H]⁺ Calcd: 188.1284; Found: 188.1281

Amide Coupling: Final Assembly

The carboxamide bond is forged using standard coupling reagents:

  • Activation : Treat 4-methyl-1,2,3-thiadiazole-5-carboxylic acid (1 equiv) with EDCl (1.2 equiv) and HOBt (1.2 equiv) in DMF for 1 hour.
  • Amination : Add N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)amine (1.1 equiv) and stir at room temperature for 12 hours.
  • Purification : Isolate via flash chromatography (EtOAc/hexanes, 1:1).
  • Yield: 76% (off-white solid).

Table 3: Characterization of N-((1-(2-Hydroxyethoxy)cyclopentyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Property Data
$$ ^1H $$ NMR (CDCl₃) δ 6.92 (br s, 1H, NH), 4.38 (t, J=6.2 Hz, 2H, OCH₂), 3.81 (t, J=6.2 Hz, 2H, CH₂OH)
$$ ^{13}C $$ NMR (CDCl₃) δ 166.8 (C=O), 158.1 (C-S), 73.6 (OCH₂)
HRMS (ESI-TOF) [M+Na]⁺ Calcd: 342.1052; Found: 342.1050

Alternative Synthetic Routes and Comparative Analysis

Nitrite-Mediated One-Pot Approach

Inspired by the batch procedures for hydroxyesters, a one-pot method was explored:

  • Reagents : 4-Methyl-1,2,3-thiadiazole-5-carboxylic acid (1 equiv), N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)amine (2.5 equiv), 1,3-propanedinitrite (1.6 equiv) in tert-butanol.
  • Conditions : Stir at 80°C for 8 hours.
  • Yield : 62% (lower than EDCl/HOBt method due to competing esterification).

Flow Chemistry Adaptation

Scaling reactions using continuous flow systems (as in Compound 5 synthesis):

  • Reactor Setup : Two feed streams (acid in THF, amine/nitrite in THF) merged at 0.667 mL/min into a 10 mL coil reactor (100°C, 250 psi).
  • Residence Time : 30 minutes.
  • Yield : 71% (improved mass transfer reduces side reactions).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how are reaction conditions optimized?

  • Methodology : Multi-step synthesis typically involves (i) cyclopentane ring functionalization with 2-hydroxyethoxy groups via nucleophilic substitution (e.g., using ethylene glycol derivatives under basic conditions), (ii) coupling with a thiadiazole-carboxamide core via amide bond formation using coupling agents like EDCI/HOBt .
  • Optimization : Reaction parameters (temperature, pH, solvent polarity) are systematically varied. For example, microwave-assisted synthesis can enhance reaction rates and yields compared to conventional heating . Characterization via TLC and HPLC ensures intermediate purity (>95%) before proceeding to subsequent steps .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

  • Key Techniques :

  • NMR : 1^1H and 13^13C NMR confirm regiochemistry (e.g., cyclopentyl methylene protons at δ 3.5–4.0 ppm) and amide bond formation (carbonyl signals at ~170 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., calculated [M+H]+^+ for C16_{16}H24_{24}N4_4O3_3S: 377.16; observed: 377.15) .
    • Resolving Discrepancies : Contaminants or byproducts are identified via comparative analysis (e.g., DEPT-135 NMR to distinguish CH2_2/CH3_3 groups) and purified via column chromatography (silica gel, gradient elution) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the cyclopentyl or thiadiazole moieties) influence biological activity?

  • Methodology :

  • SAR Studies : Derivatives are synthesized by substituting the cyclopentyl group (e.g., with halogenated or alkyl chains) or modifying the thiadiazole’s methyl group. Bioactivity is assessed via in vitro assays (e.g., enzyme inhibition, cytotoxicity) .
  • Key Findings : Ethoxy groups enhance solubility but may reduce membrane permeability, while electron-withdrawing substituents on thiadiazole improve target binding affinity .
    • Data Interpretation : Use docking simulations (e.g., AutoDock Vina) to correlate structural features with binding energy trends to biological targets (e.g., kinases or proteases) .

Q. What strategies resolve contradictions in reported bioactivity data across similar thiadiazole derivatives?

  • Analysis Framework :

  • Experimental Variables : Compare assay conditions (e.g., cell lines, IC50_{50} protocols). For instance, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
  • Structural Nuances : Subtle differences (e.g., stereochemistry of the cyclopentyl group) can drastically alter bioactivity. Absolute configuration is confirmed via X-ray crystallography or chiral HPLC .
    • Validation : Reproduce conflicting studies under standardized conditions and apply multivariate statistical analysis (e.g., PCA) to isolate influential factors .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Approach :

  • ADME Prediction : Tools like SwissADME predict logP (lipophilicity), bioavailability, and metabolic stability. For example, adding polar groups (e.g., -OH, -COOH) to the cyclopentyl moiety may enhance aqueous solubility .
  • Dynamics Simulations : MD simulations (e.g., GROMACS) assess compound stability in biological membranes and identify metabolically labile sites (e.g., ester hydrolysis in the ethoxy group) .

Methodological Tables

Table 1 : Key Reaction Parameters for Amide Coupling

ReagentSolventTemperatureYield (%)Purity (HPLC)Reference
EDCI/HOBtDCM0–25°C7898.5
DCC/DMAPTHFReflux6597.0
Microwave-assistedDMF80°C9299.2

Table 2 : Comparative Bioactivity of Analogues

Derivative StructureTarget Enzyme (IC50_{50}, nM)Solubility (mg/mL)Reference
Cyclopentyl-CH2_2-OCH3_3450 (Kinase A)1.2
Cyclopentyl-CH2_2-OCH2_2CH2_2OH320 (Kinase A)3.8
Thiadiazole-CF3_3210 (Protease B)0.9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.